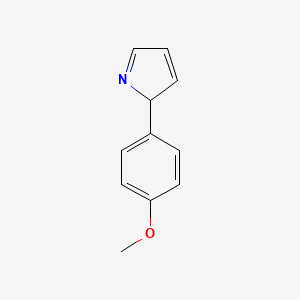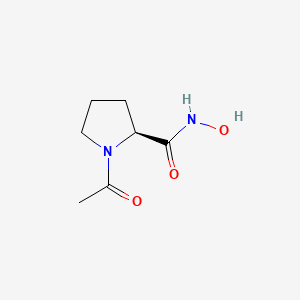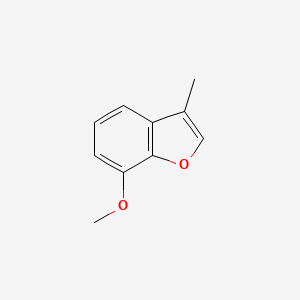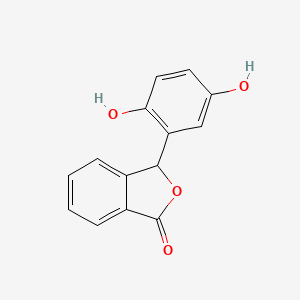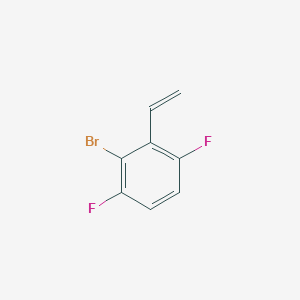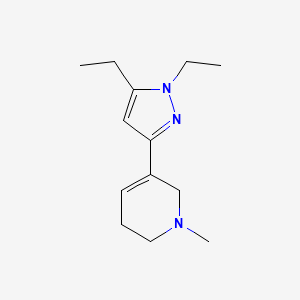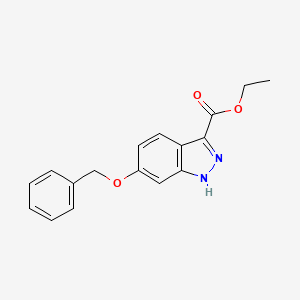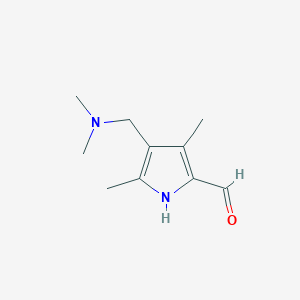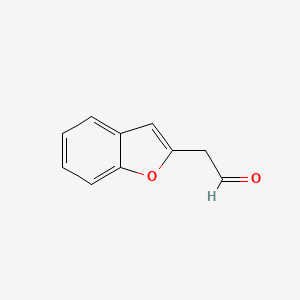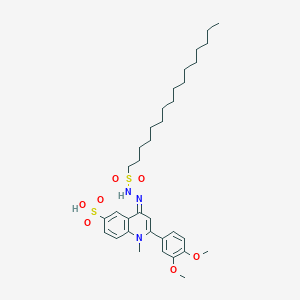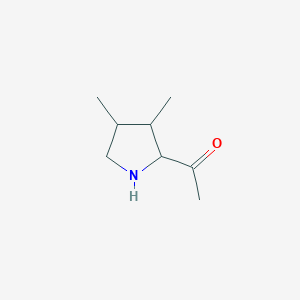
1-(3,4-Dimethylpyrrolidin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylpyrrolidin-2-yl)ethanone is an organic compound with the molecular formula C8H15NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
The synthesis of 1-(3,4-Dimethylpyrrolidin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the alkylation of 3,4-dimethylpyrrolidine with ethanoyl chloride under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction: 3,4-Dimethylpyrrolidine is treated with ethanoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
化学反応の分析
1-(3,4-Dimethylpyrrolidin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts or bases. The major products formed depend on the type of reaction and the specific conditions employed.
科学的研究の応用
1-(3,4-Dimethylpyrrolidin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
作用機序
The mechanism of action of 1-(3,4-Dimethylpyrrolidin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
1-(3,4-Dimethylpyrrolidin-2-yl)ethanone can be compared with other similar compounds, such as:
1-(2,3-Dimethylpyrrolidin-1-yl)ethanone: This compound has a similar structure but differs in the position of the methyl groups on the pyrrolidine ring.
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: Another similar compound with different methyl group positions, affecting its chemical properties and reactivity.
1-(3,4-Dimethylpyridin-2-yl)ethanone: A related compound with a pyridine ring instead of a pyrrolidine ring, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
1-(3,4-dimethylpyrrolidin-2-yl)ethanone |
InChI |
InChI=1S/C8H15NO/c1-5-4-9-8(6(5)2)7(3)10/h5-6,8-9H,4H2,1-3H3 |
InChIキー |
WBRLGJLNIXNAEY-UHFFFAOYSA-N |
正規SMILES |
CC1CNC(C1C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



